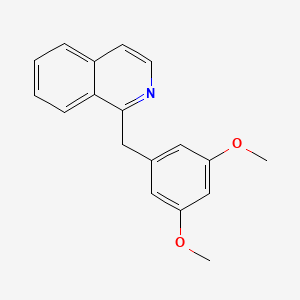
1-(3,5-Dimethoxybenzyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxybenzyl)isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound features a 3,5-dimethoxybenzyl group attached to the isoquinoline core, which imparts unique chemical and physical properties.
Métodos De Preparación
The synthesis of 1-(3,5-Dimethoxybenzyl)isoquinoline can be achieved through several routes:
Bischler-Napieralski Synthesis: This method involves the cyclization of β-phenylethylamine derivatives.
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Radical Cascade Reactions: Recent advancements have shown that radical cascade reactions can be used to synthesize isoquinoline derivatives efficiently.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(3,5-Dimethoxybenzyl)isoquinoline undergoes various chemical reactions:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxybenzyl)isoquinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxybenzyl)isoquinoline involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1-(3,5-Dimethoxybenzyl)isoquinoline can be compared with other isoquinoline derivatives:
1-(3,4-Dimethoxybenzyl)isoquinoline: This compound has similar structural features but differs in the position of the methoxy groups, which can affect its chemical reactivity and biological activity.
1-(3,5-Dimethoxyphenyl)isoquinoline: This compound has a phenyl group instead of a benzyl group, leading to differences in its physical and chemical properties.
1-(3,5-Dimethoxybenzyl)-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.
Propiedades
Número CAS |
98237-14-0 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
1-[(3,5-dimethoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C18H17NO2/c1-20-15-9-13(10-16(12-15)21-2)11-18-17-6-4-3-5-14(17)7-8-19-18/h3-10,12H,11H2,1-2H3 |
Clave InChI |
DAZOEUNUVSUWDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CC2=NC=CC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


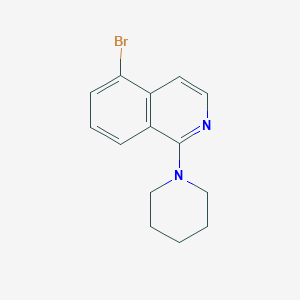
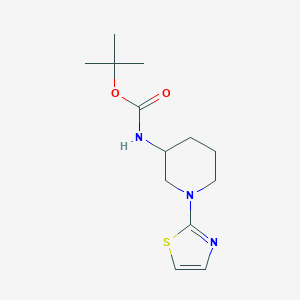

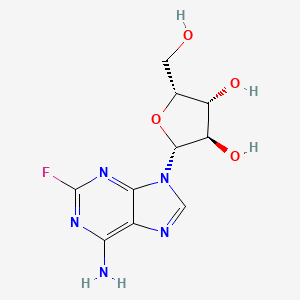
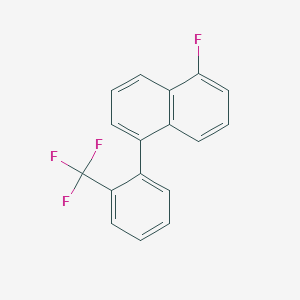
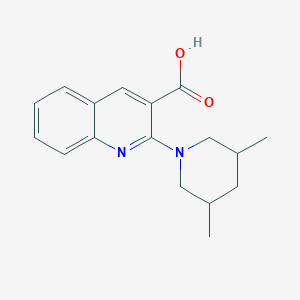
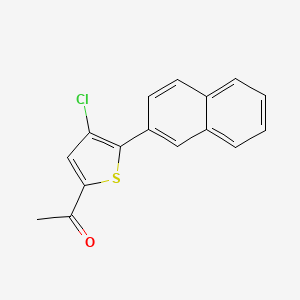
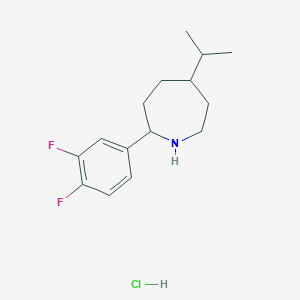
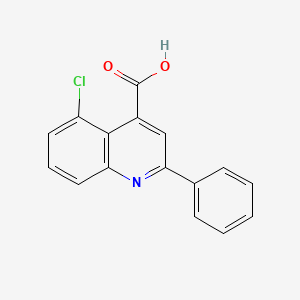
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
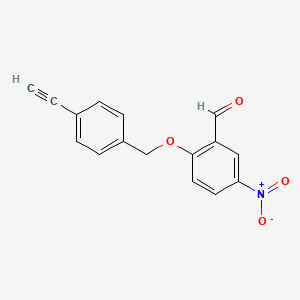
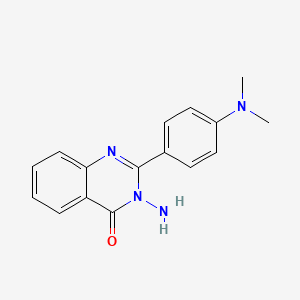

![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)
